2-Imidazoline, 2-octyl-
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Overview
Description
2-Imidazoline, 2-octyl- is a member of the imidazoline family, which are nitrogen-containing heterocycles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The structure of 2-imidazoline, 2-octyl- consists of an imidazoline ring with an octyl group attached, making it a fatty imidazoline.
Preparation Methods
The synthesis of 2-imidazoline, 2-octyl- typically involves the reaction of octylamine with glyoxal or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazoline ring. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, fatty acids such as octyl, decyl, dodecyl, and tetradecyl can be used in the synthesis of fatty imidazolines under microwave conditions .
Chemical Reactions Analysis
2-Imidazoline, 2-octyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the imidazoline ring are replaced by other functional groups.
Quaternization: The imidazoline can be quaternized with halogen-containing carboxylic acid salts to form quaternary ammonium compounds.
Common reagents used in these reactions include iodine, potassium carbonate, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Imidazoline, 2-octyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-imidazoline, 2-octyl- involves its interaction with imidazoline receptors. These receptors are involved in various physiological processes, including the inhibition of the sympathetic nervous system to lower blood pressure and the regulation of insulin secretion . The compound’s antimicrobial and antifungal activities are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
2-Imidazoline, 2-octyl- can be compared with other similar compounds such as:
2-Imidazoline, 2-lauryl-: Similar in structure but with a lauryl group instead of an octyl group. It is used in similar applications but may have different physicochemical properties.
2-Imidazoline, 2-stearyl-: Contains a stearyl group and is used in industrial applications as a surfactant and emulsifier.
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group and are used as rheology modifiers and adhesion promoters.
The uniqueness of 2-imidazoline, 2-octyl- lies in its specific fatty chain length, which influences its solubility, reactivity, and application in various fields.
Properties
CAS No. |
10443-60-4 |
---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-octyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h2-10H2,1H3,(H,12,13) |
InChI Key |
RPEKHMWFNMGIHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NCCN1 |
Origin of Product |
United States |
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